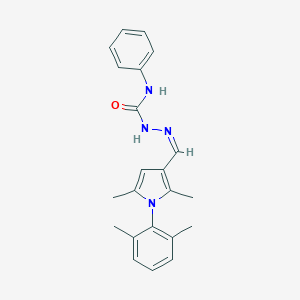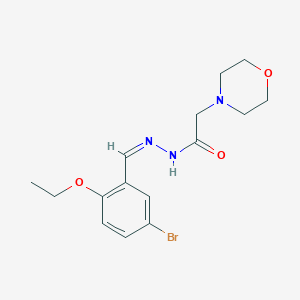![molecular formula C21H15BrN2O4 B302309 N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302309.png)
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide, also known as BBH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBH is a synthetic compound that belongs to the class of hydrazide derivatives of benzo[e][1]benzofuran.
Mecanismo De Acción
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide inhibits the activity of the enzyme Topoisomerase I, which is involved in DNA replication and repair. In Alzheimer's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In Parkinson's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide scavenges free radicals and inhibits the activity of the enzyme monoamine oxidase-B, which is involved in the breakdown of dopamine, a neurotransmitter that is important for motor control.
Biochemical and Physiological Effects:
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide induces cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide improves cognitive function and reduces oxidative stress and inflammation. In Parkinson's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide protects dopaminergic neurons from oxidative stress-induced cell death and improves motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages for lab experiments, including its stability and solubility in aqueous solutions. However, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide also has limitations, including its low bioavailability and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide research, including the development of more effective formulations for improved bioavailability, the investigation of its potential therapeutic applications in other diseases, and the identification of its molecular targets and mechanisms of action. Additionally, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide can be synthesized through a multistep process that involves the reaction of 2-hydroxybenzaldehyde with 2-aminobenzoic acid to form 2-hydroxy-N-(2-carboxyphenyl)benzamide. This intermediate is then reacted with 3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methylamine to form N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide.
Aplicaciones Científicas De Investigación
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to reduce the accumulation of amyloid beta peptide, which is a hallmark of the disease. In Parkinson's disease research, N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propiedades
Nombre del producto |
N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Fórmula molecular |
C21H15BrN2O4 |
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
N//'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C21H15BrN2O4/c1-27-18-9-14(22)8-13(20(18)25)11-23-24-21(26)19-10-16-15-5-3-2-4-12(15)6-7-17(16)28-19/h2-11,23H,1H3,(H,24,26)/b13-11- |
Clave InChI |
USMSYFDSVCHKOT-QBFSEMIESA-N |
SMILES isomérico |
COC1=CC(=C/C(=C/NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)/C1=O)Br |
SMILES |
COC1=CC(=CC(=CNNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C1=O)Br |
SMILES canónico |
COC1=CC(=CC(=CNNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)

![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)